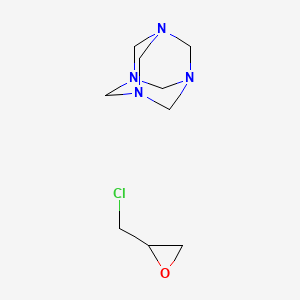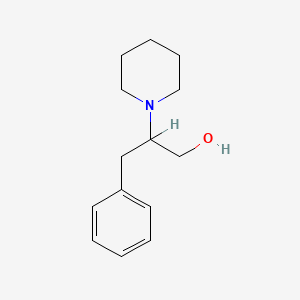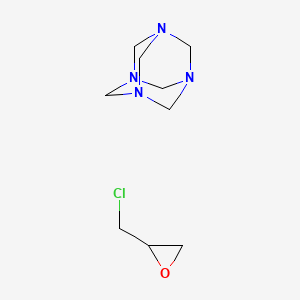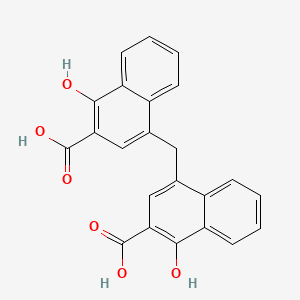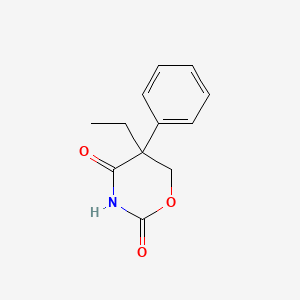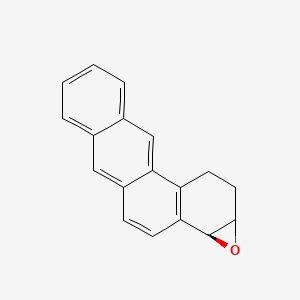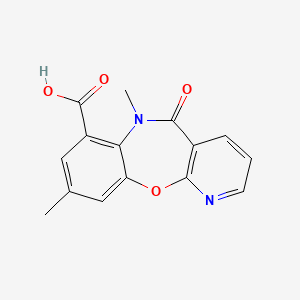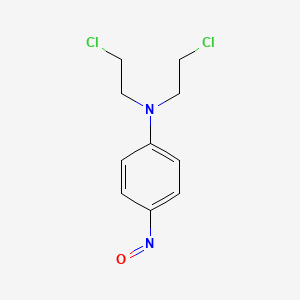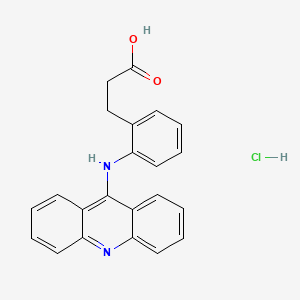
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is a chemical compound with the molecular formula C22H19ClN2O2. It is known for its unique structure, which includes an acridine moiety linked to a benzenepropanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride typically involves the reaction of acridine derivatives with benzenepropanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity acridine and benzenepropanoic acid.
Reaction Setup: Utilizing reactors designed for large-scale chemical synthesis.
Catalysis and Solvent Use: Employing suitable catalysts and solvents to enhance reaction efficiency.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acridine derivatives .
科学的研究の応用
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 3-(9-acridinylamino)-, monohydrochloride: Similar in structure but with a different position of the acridine moiety.
Acridine derivatives: Compounds containing the acridine moiety with various substituents.
Uniqueness
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64895-06-3 |
|---|---|
分子式 |
C22H19ClN2O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
3-[2-(acridin-9-ylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-21(26)14-13-15-7-1-4-10-18(15)24-22-16-8-2-5-11-19(16)23-20-12-6-3-9-17(20)22;/h1-12H,13-14H2,(H,23,24)(H,25,26);1H |
InChIキー |
SORCNEIOYLJTKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)

